Cas no 1260656-87-8 (6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine)

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring a bromo-substituted oxazolopyridine core with a trifluoromethyl group at the 2-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromine and trifluoromethyl groups enhances its utility in cross-coupling reactions and further functionalization, enabling precise modifications for target molecule development. Its electron-withdrawing properties and robust scaffold contribute to applications in medicinal chemistry, particularly in the design of bioactive molecules. The compound's high purity and well-defined synthetic pathway ensure reproducibility for research and industrial use.
6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine structure
1260656-87-8 structure
Product Name:6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine
CAS No:1260656-87-8
MF:C7H2BrF3N2O
MW:267.002790927887
MDL:MFCD13193310
CID:1025910
PubChem ID:70700895
Update Time:2025-05-22

6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine
    • AK-30678
    • ANW-69368
    • CTK8C2963
    • KB-247720
    • 6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine
    • MFCD13193310
    • CS-0443411
    • DS-11280
    • 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
    • Oxazolo[4,5-b]pyridine, 6-bromo-2-(trifluoromethyl)-
    • DB-341683
    • DTXSID20743684
    • AKOS016006316
    • 1260656-87-8
    • O11537
    • 6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine
    • MDL: MFCD13193310
    • Inchi: 1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)13-6(14-4)7(9,10)11/h1-2H
    • InChI Key: YLKAWUQJYWNOHT-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2=C(C=1)OC(C(F)(F)F)=N2

Computed Properties

  • Exact Mass: 265.93026g/mol
  • Monoisotopic Mass: 265.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.9Ų

6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine Pricemore >>

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6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine Related Literature

Additional information on 6-Bromo-2-(trifluoromethyl)oxazolo4,5-bpyridine

Comprehensive Overview of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (CAS No. 1260656-87-8)

6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (CAS No. 1260656-87-8) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the oxazolopyridine family, characterized by the presence of a bromine atom and a trifluoromethyl group, which enhance its reactivity and potential applications. Researchers are particularly interested in its role as a building block for drug discovery and material science, given its ability to modulate biological activity and chemical stability.

The molecular structure of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine features a fused oxazole and pyridine ring system, which contributes to its versatility in synthetic chemistry. The bromine substitution at the 6-position and the trifluoromethyl group at the 2-position make it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents, which are currently hot topics in medicinal chemistry.

In recent years, the demand for fluorinated compounds like 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine has surged due to their enhanced metabolic stability and lipophilicity, traits highly sought after in drug design. The trifluoromethyl group, in particular, is a recurring motif in FDA-approved drugs, as it improves bioavailability and target binding affinity. This compound’s potential applications extend to crop protection chemicals, where its structural motifs could lead to novel pesticides or herbicides, addressing global challenges in sustainable agriculture.

From a synthetic perspective, CAS No. 1260656-87-8 is often utilized in high-throughput screening libraries to identify lead compounds for various diseases. Its compatibility with modern catalytic methods and green chemistry principles aligns with the industry’s shift toward environmentally friendly processes. Additionally, its relevance in PET imaging and diagnostic agents is being explored, leveraging the bromine atom for radiolabeling purposes—a growing niche in medical imaging.

The compound’s stability under physiological conditions makes it a candidate for prodrug development, a trending area in precision medicine. Researchers are also investigating its role in metal-organic frameworks (MOFs) and catalysis, where its electron-withdrawing properties could optimize catalytic efficiency. As the scientific community continues to prioritize structure-activity relationship (SAR) studies, 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine remains a focal point for innovation.

In summary, 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine (CAS No. 1260656-87-8) is a multifaceted compound with broad applicability in pharmaceuticals, agrochemicals, and advanced materials. Its structural features and reactivity profile position it as a key player in addressing contemporary challenges in healthcare and sustainable technology. As research progresses, this compound is expected to play an increasingly vital role in shaping the future of chemical innovation.

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